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An In-depth Technical Guide to the Physicochemical Properties of Pyridine-3-Boronic Acid

Introduction
Pyridine-3-boronic acid (P3BA) is a heterocyclic organoboron compound that has emerged as

a cornerstone in modern medicinal chemistry and organic synthesis.[1][2] Its unique electronic

and structural characteristics, combining the aromatic, electron-withdrawing nature of a pyridine

ring with the versatile reactivity of a boronic acid moiety, make it an invaluable building block for

drug discovery professionals.[2][3] The compound's primary utility lies in its role as a key

coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a Nobel prize-winning

methodology for the efficient construction of carbon-carbon bonds.[2][4][5]

Beyond its synthetic utility, the pyridine-3-boronic acid scaffold is of profound interest due to its

intrinsic properties. The pyridine nitrogen atom can significantly influence a molecule's aqueous

solubility, membrane permeability, and ability to form crucial interactions with biological targets.

[1][2] Concurrently, the boronic acid group can act as a bioisostere for carboxylic acids and,

critically, form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme

active sites, a mechanism exploited in several approved drugs.[3][6]

This guide provides a comprehensive exploration of the core physicochemical properties of

pyridine-3-boronic acid. It is designed for researchers, medicinal chemists, and process

development scientists, offering not just data, but also the underlying causality behind

experimental observations and detailed protocols for its characterization and use.
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Core Physicochemical Characteristics
The utility of any chemical building block in drug development is fundamentally governed by its

intrinsic physical and chemical properties. These parameters dictate its behavior in both

synthetic reactions and biological systems.

Summary of Key Properties
A compilation of the essential physicochemical data for pyridine-3-boronic acid is presented

below for quick reference.

Property Value Source(s)

CAS Number 1692-25-7 [4][7][8]

Molecular Formula C₅H₆BNO₂ [7][8]

Molecular Weight 122.92 g/mol [7][8]

Appearance
White to light yellow powder or

crystals
[9][10]

Melting Point >300 °C [4][7]

Boiling Point 308.8 °C at 760 mmHg [7]

Acidity (pKa) ~4.00 ± 0.10 (Predicted) [4]

Lipophilicity (Consensus LogP) -0.81 [11]

Solubility
Slightly soluble in methanol;

Insoluble in water
[4][10]

Acidity and Aqueous Behavior (pKa)
The acidity of a boronic acid is one of its most critical features. Unlike Brønsted acids that

donate a proton, boronic acids primarily function as Lewis acids.[3] The boron atom, with its

vacant p-orbital, accepts a lone pair from a Lewis base, typically a hydroxide ion in aqueous

media. This converts the boron center from a neutral, trigonal planar geometry to an anionic,

tetrahedral boronate species.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9111390.htm
https://innospk.com/en/?news/grok-exploring-3-pyridylboronic-acid-properties-and-applications
https://pubchem.ncbi.nlm.nih.gov/compound/2734378
https://innospk.com/en/?news/grok-exploring-3-pyridylboronic-acid-properties-and-applications
https://pubchem.ncbi.nlm.nih.gov/compound/2734378
https://innospk.com/en/?news/grok-exploring-3-pyridylboronic-acid-properties-and-applications
https://pubchem.ncbi.nlm.nih.gov/compound/2734378
https://www.thermofisher.com/order/catalog/product/359650050
https://www.tcichemicals.com/IN/en/p/P1673
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9111390.htm
https://innospk.com/en/?news/grok-exploring-3-pyridylboronic-acid-properties-and-applications
https://innospk.com/en/?news/grok-exploring-3-pyridylboronic-acid-properties-and-applications
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9111390.htm
https://www.ambeed.com/products/pyridin-3-ylboronic-acid.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9111390.htm
https://www.tcichemicals.com/IN/en/p/P1673
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The equilibrium between these two forms is pH-dependent and is quantified by the pKa.[3] For

pyridine-3-boronic acid, the predicted pKa is approximately 4.0.[4] This value is significantly

lower (more acidic) than that of unsubstituted phenylboronic acid (pKa ≈ 8.8) due to the strong

electron-withdrawing effect of the pyridine ring, which stabilizes the resulting anionic boronate

complex.[3] This equilibrium is fundamental to its biological activity and its use in certain

aqueous coupling reactions.

Pyridin-3-yl-B(OH)₂
(Trigonal Planar, Neutral)

⇌

Lewis Acid

+ OH⁻
Lewis Base

[Pyridin-3-yl-B(OH)₃]⁻
(Tetrahedral, Anionic)

Click to download full resolution via product page

Caption: Lewis acid equilibrium of Pyridine-3-Boronic Acid in aqueous base.

Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key

determinant of a drug candidate's pharmacokinetic profile, influencing absorption, distribution,

metabolism, and excretion (ADME). The consensus LogP value for pyridine-3-boronic acid is

-0.81, indicating its hydrophilic nature.[11] This is largely attributable to the polar boronic acid

group and the nitrogen atom in the pyridine ring, which can participate in hydrogen bonding.

This inherent polarity can be advantageous in drug design for improving aqueous solubility.[1]

[2]

Solubility
As expected from its LogP value, pyridine-3-boronic acid has limited solubility in nonpolar

organic solvents but is slightly soluble in polar organic solvents like methanol.[4] Despite its
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hydrophilic character, its solubility in neutral water is low.[10] Solubility can be significantly

increased in aqueous basic solutions due to the formation of the highly polar anionic boronate

salt, as described by the pKa equilibrium.

Stability, Storage, and Dehydration
Pyridine-3-boronic acid is a thermally robust compound, as evidenced by its high melting point

of over 300 °C.[7] However, it is sensitive to moisture and should be stored in a tightly sealed

container under a dry, inert atmosphere.[2][7][10]

A characteristic reaction of boronic acids is the propensity to undergo intermolecular

dehydration to form a cyclic trimer anhydride known as a boroxine.[12] This equilibrium can

complicate characterization and quantification, as commercial samples often contain varying

amounts of the corresponding boroxine.[10] The reaction is reversible, and the monomeric

boronic acid can typically be regenerated by treatment with water or other protic solvents.

3 x Py-B(OH)₂ Pyridine-3-boronic acid ⇌
Dehydration

Hydration

(Py-BO)₃ Tris(pyridin-3-yl)boroxine + 3 H₂O

Click to download full resolution via product page

Caption: Reversible dehydration of boronic acid to form a boroxine anhydride.

Experimental Methodologies and Protocols
Accurate characterization and reliable synthesis are paramount for the effective use of pyridine-

3-boronic acid. This section provides validated, step-by-step protocols for its synthesis,

purification, and analysis.

Protocol 1: Synthesis via Lithium-Halogen Exchange
This protocol is adapted from established literature procedures and represents a common and

scalable method for preparing pyridine-3-boronic acid from 3-bromopyridine.[4][12] The

causality for the specific conditions is rooted in managing the reactivity of the organolithium

intermediate.
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Expertise & Causality: The reaction is conducted at very low temperatures (-40 to -60 °C)

because the 3-lithiopyridine intermediate is highly reactive and unstable at higher

temperatures, prone to side reactions. The dropwise addition of n-butyllithium prevents

localized heating and uncontrolled reactions. The final acidic workup ensures the hydrolysis of

the borate ester intermediate to the desired boronic acid.

Step-by-Step Methodology:

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir

bar, a thermometer, a nitrogen inlet, and a dropping funnel.

Initial Charging: Charge the flask with anhydrous toluene (approx. 12 mL per 10 mmol of 3-

bromopyridine) and triisopropyl borate (1.2 equivalents).

Cooling: Cool the stirred solution to below -50 °C using a dry ice/acetone bath.

Pre-complexation: Slowly add a solution of 3-bromopyridine (1.0 equivalent) in anhydrous

toluene (approx. 4 mL per 10 mmol) to the cold borate solution, maintaining the internal

temperature below -50 °C.

Lithiation: Add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise via the

dropping funnel over 1 hour, ensuring the internal temperature does not rise above -40 °C. A

precipitate may form.

Stirring: Stir the resulting slurry for an additional 30 minutes at -40 °C after the addition is

complete.

Quenching: Remove the cooling bath and allow the mixture to warm to -20 °C. Cautiously

quench the reaction by adding 2N aqueous HCl until the pH of the aqueous layer is

approximately 1-2.

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel,

separate the layers, and wash the organic layer with water.

pH Adjustment & Extraction: Combine the aqueous layers and adjust the pH to 7 using 10N

NaOH. Extract the aqueous layer with THF (3x).
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Isolation: Combine the THF extracts, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: The product can be purified by recrystallization from a suitable solvent system

such as acetonitrile to afford pyridine-3-boronic acid as an off-white solid.[4]

Protocol 2: pKa Determination by Potentiometric
Titration
This self-validating protocol provides a reliable method for experimentally determining the pKa

value.[13]

Expertise & Causality: Potentiometric titration directly measures the change in pH as a function

of added titrant (a strong base). The pKa corresponds to the pH at the half-equivalence point,

where the concentrations of the neutral boronic acid and the anionic boronate are equal.

Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients.

Step-by-Step Methodology:

System Setup: Calibrate a pH meter equipped with a glass electrode using standard pH 4, 7,

and 10 buffers.

Sample Preparation: Accurately weigh and dissolve a sample of pyridine-3-boronic acid in

deionized water to a known concentration (e.g., 2-5 mM). Add KCl to a final concentration of

0.1 M to maintain constant ionic strength.

Titration: Place the solution in a thermostatted vessel and stir. Titrate the solution with a

standardized, carbonate-free solution of NaOH (e.g., 0.1 M) using an automatic titrator or by

adding small, precise aliquots.

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to

stabilize.

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from

the first derivative of the titration curve (locating the equivalence point) or by calculating the

pH at the half-equivalence point.
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Protocol 3: Purity Analysis by UPLC-MS
Analyzing boronic acids by chromatography can be challenging due to their polarity and

tendency to dehydrate on-column.[14][15] This protocol uses modern UPLC-MS for rapid and

accurate analysis.

Expertise & Causality: Ultra-High Performance Liquid Chromatography (UPLC) provides high

resolution and speed, minimizing on-column degradation.[15] A buffered mobile phase

(ammonium acetate) helps maintain a consistent pH to ensure reproducible retention and

ionization. Electrospray Ionization Mass Spectrometry (ESI-MS) provides sensitive detection

and mass confirmation of the analyte and potential impurities like the boroxine.

Step-by-Step Methodology:

Instrumentation: Use a UPLC system coupled to an ESI-MS detector.

Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

Mobile Phase A: 10 mM Ammonium Acetate in Water.

Mobile Phase B: Acetonitrile.

Gradient: A typical gradient would be 5-95% B over 1-2 minutes.

Flow Rate: 0.5 mL/min.

Injection Volume: 1 µL.

Sample Preparation: Dissolve the pyridine-3-boronic acid sample in a 1:1 mixture of

acetonitrile and water to a concentration of ~0.1 mg/mL.

MS Detection: Monitor in both positive and negative ion modes. Key ions to monitor for P3BA

(MW=122.9) would include [M+H]⁺ at m/z 124.0 and [M-H]⁻ at m/z 122.0. The boroxine may

also be observed.

Application in Drug Discovery and Synthesis
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The physicochemical properties of pyridine-3-boronic acid directly translate into its widespread

application, particularly in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling

reaction.

The Suzuki-Miyaura Coupling Reaction
This palladium-catalyzed cross-coupling is one of the most powerful and versatile methods for

forming C-C bonds.[3][5] Pyridine-3-boronic acid serves as the organoboron nucleophile,

which, after activation by a base, transfers its pyridyl group to the palladium center

(transmetalation), ultimately coupling with an aryl or vinyl halide/triflate.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1524804?utm_src=pdf-body-img
https://www.benchchem.com/product/b1524804?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial
Activities - PMC [pmc.ncbi.nlm.nih.gov]

2. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]

3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications - PMC [pmc.ncbi.nlm.nih.gov]

4. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]

5. boronmolecular.com [boronmolecular.com]

6. mdpi.com [mdpi.com]

7. innospk.com [innospk.com]

8. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem
[pubchem.ncbi.nlm.nih.gov]

9. 359650050 [thermofisher.com]

10. 3-Pyridylboronic Acid | 1692-25-7 | Tokyo Chemical Industry (India) Pvt. Ltd.
[tcichemicals.com]

11. 1692-25-7 | Pyridin-3-ylboronic acid | Organoborons | Ambeed.com [ambeed.com]

12. Organic Syntheses Procedure [orgsyn.org]

13. mdpi.com [mdpi.com]

14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

15. A high throughput analysis of boronic acids using ultra high performance liquid
chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC
Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [Physicochemical properties of pyridine-3-boronic acids].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1524804#physicochemical-properties-of-pyridine-3-
boronic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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